1-Methoxycyclopentane-1-carbaldehyde
Description
Significance and Context within Cyclopentane (B165970) Chemistry
The cyclopentane ring is a fundamental structural motif found in a wide array of natural products, pharmaceuticals, and materials. fiveable.me The synthesis of highly substituted and functionalized cyclopentanes, however, presents a considerable challenge to synthetic chemists. baranlab.org Unlike six-membered rings, which are readily formed through powerful reactions like the Diels-Alder cycloaddition, general and high-yielding methods for cyclopentane construction are less common. baranlab.org
The presence of both an aldehyde and a methoxy (B1213986) group on a quaternary center makes 1-methoxycyclopentane-1-carbaldehyde a potentially valuable building block. The aldehyde can undergo a variety of transformations, including nucleophilic additions, oxidations, reductions, and condensations. The methoxy group, being a relatively stable ether, can influence the reactivity of the adjacent aldehyde and can also be a target for cleavage under specific conditions to reveal a hydroxyl group. This dual functionality allows for sequential and diverse chemical modifications, making it a candidate for the synthesis of more complex molecular architectures.
Historical Perspectives on Related Cyclopentane Functionalization
The functionalization of cyclopentane rings has been a subject of extensive research for decades. Early methods often relied on the functionalization of pre-existing cyclopentane cores, which could be sourced from the "chiral pool" of naturally occurring cyclopentane-containing molecules. baranlab.org However, the limitations of this approach spurred the development of methods to construct the cyclopentane ring itself with the desired functionalities.
Historically, the synthesis of polysubstituted cyclopentanes has been approached through various strategies, including intramolecular cyclization reactions and [3+2] cycloadditions. For instance, the Conia-ene reaction and related carbocyclizations of α-disubstituted aldehydes have been employed to create functionalized cyclopentanes. organic-chemistry.org The development of transition-metal-catalyzed reactions has also significantly advanced the field, enabling more efficient and selective C-C and C-H bond formations on the cyclopentane scaffold. nih.gov
The introduction of functional groups at a quaternary carbon, as seen in this compound, has been a particular focus. Creating such sterically hindered centers with control over stereochemistry is a non-trivial synthetic challenge. Research in this area has explored nucleophilic substitution reactions on appropriately substituted precursors and the development of stereoselective alkylation and addition reactions.
Research Gaps and Future Directions in this compound Studies
Future research in this area could focus on:
Development of stereoselective synthetic routes: Devising efficient methods to synthesize enantiomerically pure this compound would be a valuable contribution, as stereochemistry is crucial in many applications, particularly in medicinal chemistry.
Exploration of its synthetic utility: A systematic investigation of the reactivity of the aldehyde and methoxy groups in this compound could uncover its potential as a versatile building block in the synthesis of novel complex molecules. This could involve its use in multicomponent reactions, domino reactions, and in the total synthesis of natural products.
Investigation of its biological activity: Given that the cyclopentane motif is present in many biologically active compounds, it would be of interest to screen this compound and its derivatives for potential pharmacological properties.
The table below summarizes the key properties of this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 412281-04-0 |
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxycyclopentane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7(6-8)4-2-3-5-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVKYSSIHCDQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412281-04-0 | |
| Record name | 1-methoxycyclopentane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Methoxycyclopentane 1 Carbaldehyde
De Novo Synthesis Pathways
The construction of the cyclopentane (B165970) core de novo offers a direct approach to installing the required substitution pattern. These methods involve the formation of the five-membered ring from acyclic precursors.
Several cycloaddition and intramolecular cyclization strategies can be envisioned for the synthesis of a suitably substituted cyclopentane precursor. One prominent approach is the [3+2] cycloaddition reaction. For instance, the reaction of a methyl 2-methoxyacrylate derivative (as a two-carbon component) with a suitable three-carbon component, such as a 1,3-dipole, could potentially form the desired cyclopentane ring with the methoxy (B1213986) group and a latent aldehyde function (e.g., an ester) at the C1 position.
Another powerful strategy is the intramolecular alkylation of an acyclic precursor. A diester, such as diethyl 2-(3-bromopropyl)-2-methoxypropanedioate, could undergo an intramolecular cyclization under basic conditions to yield a 1-methoxycyclopentane-1,1-dicarboxylate. This dicarboxylate can then be further manipulated to introduce the aldehyde functionality.
Ring-closing metathesis (RCM) has also emerged as a robust method for forming cyclic structures. studysmarter.co.uk An appropriately designed diene, containing the necessary methoxy group and a precursor to the aldehyde at the desired position, could be cyclized using a Grubbs or Schrock catalyst to form a cyclopentene (B43876) derivative, which can then be hydrogenated and functionalized. baranlab.org
| Method | Precursors | Key Reagents/Catalysts | Plausible Yield (%) | Key Advantages |
| [3+2] Cycloaddition | 1,3-Dipole + Alkene | Lewis Acids, Organocatalysts | 60-85 | Convergent, potential for stereocontrol |
| Intramolecular Alkylation | Dihaloalkane + Active Methylene (B1212753) Compound | Strong Base (e.g., NaH, K2CO3) | 70-90 | High yielding for 5-membered rings |
| Ring-Closing Metathesis | Acyclic Diene | Grubbs or Schrock Catalysts | 75-95 | High functional group tolerance |
This table presents hypothetical data for illustrative purposes.
While 1-Methoxycyclopentane-1-carbaldehyde is an achiral molecule, the principles of stereoselective synthesis are crucial for constructing the quaternary carbon center with high fidelity, especially in more complex analogs. Asymmetric organocatalysis provides a powerful tool for the enantioselective synthesis of substituted cyclopentanes. nih.govacs.orgacs.org For example, a Michael addition followed by an intramolecular alkylation, catalyzed by a chiral secondary amine (e.g., a prolinol derivative), can generate highly functionalized cyclopentanes with excellent enantioselectivity. nih.govacs.orgacs.org
Transition metal catalysis also offers elegant solutions for stereoselective cyclopentane synthesis. Rhodium-catalyzed domino sequences, for instance, can generate cyclopentanes with multiple stereocenters from acyclic precursors with very high levels of stereocontrol. nih.gov Such methods could be adapted to create precursors for the target molecule, where the stereocontrol is exerted during the ring-formation step.
Functional Group Interconversions on Existing Cyclopentane Frameworks
An alternative to de novo synthesis is the modification of a pre-existing cyclopentane ring. This approach relies on the strategic introduction or transformation of the aldehyde and methoxy functional groups.
The introduction of a carbaldehyde group onto a 1-methoxycyclopentane scaffold can be achieved through several standard synthetic transformations. A common strategy involves the oxidation of a primary alcohol. For example, 1-methoxy-1-(hydroxymethyl)cyclopentane could be oxidized to the desired aldehyde using a variety of reagents. Mild conditions are often preferred to avoid over-oxidation to the carboxylic acid.
Alternatively, the aldehyde can be generated from a carboxylic acid or its ester derivative. The reduction of methyl 1-methoxycyclopentane-1-carboxylate with a reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a well-established method for synthesizing aldehydes from esters.
Formylation reactions represent a more direct, though often more challenging, approach. oregonstate.eduwikipedia.org The formylation of a suitable organometallic cyclopentane derivative, such as a Grignard or organolithium reagent, could potentially install the aldehyde group. However, the generation of a stable 1-methoxycyclopentyl organometallic species would be a key challenge.
| Precursor | Reagent | Typical Conditions | Plausible Yield (%) |
| 1-Methoxy-1-(hydroxymethyl)cyclopentane | Pyridinium chlorochromate (PCC) | CH2Cl2, Room Temperature | 80-90 |
| 1-Methoxy-1-(hydroxymethyl)cyclopentane | Dess-Martin Periodinane (DMP) | CH2Cl2, Room Temperature | 85-95 |
| Methyl 1-methoxycyclopentane-1-carboxylate | DIBAL-H | Toluene, -78 °C | 70-85 |
This table presents hypothetical data for illustrative purposes.
The methoxy group can be introduced onto a cyclopentane ring bearing a pre-existing aldehyde, or a precursor thereof. The Williamson ether synthesis is a classic and reliable method. This would involve the reaction of a 1-hydroxycyclopentane-1-carbaldehyde (B13600099) derivative (likely with the aldehyde group protected as an acetal) with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as sodium hydride.
Another approach could be the acid-catalyzed addition of methanol (B129727) to a cyclopentene precursor, such as 1-formylcyclopent-1-ene. This would simultaneously install the methoxy group and potentially saturate the double bond, depending on the reaction conditions and subsequent workup.
Catalytic Strategies in this compound Synthesis
Catalysis is integral to many of the synthetic strategies discussed, offering efficiency, selectivity, and milder reaction conditions.
Transition Metal Catalysis : As mentioned, rhodium, ruthenium, and palladium catalysts are pivotal in many modern ring-forming reactions, including cycloadditions and metathesis. baranlab.orgnih.govorganic-chemistry.org For instance, a rhodium-catalyzed decarbonylative coupling between a cyclobutanone (B123998) and an alkene could provide a novel entry into the cyclopentane system. nih.gov
Organocatalysis : This field has provided powerful methods for the asymmetric construction of carbocycles. nih.govacs.orgacs.org Chiral amines, thioureas, and phosphoric acids can catalyze cascade reactions that build the cyclopentane ring and control its stereochemistry, which is fundamental for creating the required quaternary center. nih.govacs.orgacs.org
Phase-Transfer Catalysis : In functional group interconversions, such as the Williamson ether synthesis for methoxy group installation, phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) can be employed to facilitate the reaction between two immiscible phases, often leading to higher yields and milder conditions.
By leveraging these diverse synthetic methodologies, from de novo ring construction to strategic functional group manipulations, chemists can devise efficient and flexible routes to the target compound, this compound.
Transition Metal-Mediated Syntheses
Transition metal catalysis offers powerful tools for the construction of complex organic molecules, often proceeding with high efficiency and selectivity. For a target like this compound, several transition metal-mediated approaches can be conceptualized, primarily involving C-C bond formation or functional group installation. While specific literature on this exact compound is scarce, analogous transformations provide a framework for potential synthetic routes.
One plausible strategy involves the hydroformylation of a suitably substituted cyclopentene precursor. For instance, 1-methoxycyclopent-1-ene could, in principle, be subjected to hydroformylation using rhodium or cobalt catalysts. This reaction introduces a formyl group (–CHO) and a hydrogen atom across the double bond. However, regioselectivity can be a challenge.
Another approach could be the palladium-catalyzed carbonylation of a 1-methoxy-1-vinylcyclopentane or a related organometallic species. Such cross-coupling reactions are fundamental in modern synthesis. nih.gov The reaction would likely involve the use of carbon monoxide as the carbonyl source and a palladium catalyst to facilitate the C-C bond formation.
Table 1: Hypothetical Transition Metal-Mediated Reactions for this compound Synthesis
| Precursor | Catalyst System | Reaction Type | Potential Yield (%) |
|---|---|---|---|
| 1-Methoxycyclopent-1-ene | Rh(acac)(CO)₂ / ligand | Hydroformylation | 40-60% |
| 1-Iodo-1-methoxycyclopentane | Pd(PPh₃)₄, CO, H₂ | Carbonylative Coupling | 65-80% |
| 1-Methoxycyclopentylzinc chloride | PdCl₂(dppf), CO | Negishi-type Carbonylation | 70-85% |
Organocatalysis in Aldehyde Functionalization
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, often providing excellent stereocontrol. beilstein-journals.org For the synthesis or functionalization of cyclopentane derivatives, organocatalytic methods are well-established. nih.govbeilstein-journals.org
A potential organocatalytic route to a precursor for this compound could involve an asymmetric Michael addition to a cyclopentenone derivative, followed by further functionalization. For instance, the addition of a nucleophile to cyclopent-2-en-1-one, catalyzed by a chiral amine (like a prolinol derivative), can establish key stereocenters. While this does not directly yield the target aldehyde, it demonstrates the utility of organocatalysis in constructing the cyclopentane core. nih.gov
More directly, the functionalization of a pre-existing cyclopentanone (B42830) could be envisioned. For example, an organocatalyzed α-oxidation or α-formylation of 1-methoxycyclopentanone could be a viable step. However, the presence of the methoxy group at the quaternary center presents a significant steric challenge for many catalytic approaches.
Chemoenzymatic Approaches to Synthetic Intermediates
Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions. mdpi.com This approach is particularly valuable for creating chiral intermediates with high enantiomeric purity. nih.gov
For a molecule like this compound, a chemoenzymatic strategy would likely focus on the asymmetric synthesis of a key intermediate. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic cyclopentanol (B49286) derivative. The resolved alcohol could then be chemically converted to the target aldehyde through a series of steps, such as etherification followed by oxidation.
Another possibility involves the use of an oxidoreductase enzyme to selectively oxidize a primary alcohol on a cyclopentane scaffold to the corresponding aldehyde. The high selectivity of enzymes could prevent over-oxidation to the carboxylic acid, a common side reaction in traditional chemical oxidations.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.com This includes minimizing waste, using less hazardous substances, and improving energy efficiency.
Solvent-Free and Aqueous Media Reactions
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org Performing reactions in aqueous media or under solvent-free conditions can significantly reduce the environmental impact of a synthesis. scitecresearch.comrsc.org
For the synthesis of this compound, a solvent-free approach could be considered for solid-state reactions or reactions involving neat liquids. For example, a mechanochemical synthesis, where mechanical force is used to induce a reaction, could be explored. rsc.org
Reactions in water or other green solvents like polyethylene (B3416737) glycol (PEG) are also attractive alternatives. researchgate.net For instance, a palladium-catalyzed coupling reaction could potentially be adapted to a water/PEG system, which would simplify product isolation and allow for catalyst recycling. psu.edu
Atom Economy and Reaction Efficiency Considerations
Atom economy, a concept developed by Barry Trost, is a measure of how many atoms from the reactants are incorporated into the final product. wikipedia.orgjocpr.com Reactions with high atom economy are inherently more efficient and generate less waste. numberanalytics.comrsc.org
When designing a synthesis for this compound, prioritizing reactions with high atom economy is crucial for a green process. Addition reactions, such as hydroformylation, and rearrangement reactions are generally high in atom economy. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.
Table 2: Atom Economy Comparison of Hypothetical Synthetic Steps
| Reaction Type | Generic Equation | Atom Economy (%) |
|---|---|---|
| Addition (e.g., Hydroformylation) | A + B → C | 100% |
| Wittig Reaction | RCHO + Ph₃P=CHR' → RCH=CHR' + Ph₃PO | Often < 50% |
| Grignard Reaction (with workup) | R-MgBr + R'CHO → R-CH(OMgBr)-R' → R-CH(OH)-R' | Lower due to workup reagents |
This table provides a general comparison of atom economy for different reaction types relevant to organic synthesis. wikipedia.orgrsc.org
By carefully selecting reactions that maximize the incorporation of starting material atoms into the final product, the synthesis of this compound can be made more sustainable and efficient.
Reactivity and Reaction Mechanisms of 1 Methoxycyclopentane 1 Carbaldehyde
Nucleophilic Addition Reactions to the Aldehyde Moiety
The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This is a fundamental reaction class for aldehydes. youtube.com For 1-methoxycyclopentane-1-carbaldehyde, the primary site of nucleophilic attack would be the aldehyde carbon.
Enantioselective synthesis is a critical area of chemistry that aims to produce one enantiomer of a chiral molecule in excess over the other. mdpi.com In the context of this compound, a nucleophilic addition to the aldehyde's carbonyl group would generate a new stereocenter. For example, the addition of an organometallic reagent (like a Grignard or organolithium reagent) or a cyanide ion would result in a chiral alcohol or cyanohydrin, respectively.
While specific studies on this molecule are absent, analogous enantioselective additions to other aldehydes have been achieved using chiral catalysts, chiral auxiliaries, or chiral reagents. nih.govlibretexts.org These methods create a diastereomeric transition state, directing the nucleophile to attack one face of the planar carbonyl group preferentially over the other.
A hypothetical enantioselective addition reaction is presented in the table below, illustrating the expected outcome based on general principles.
| Reactant | Nucleophile | Chiral Catalyst (Example) | Expected Product Class | Stereoselectivity |
| This compound | Diethylzinc | (1R,2S)-(-)-N,N-Dibutylnorephedrine | Chiral Secondary Alcohol | Enantioselective |
| This compound | Trimethylsilyl cyanide | Chiral Titanium Complex | Chiral Cyanohydrin Ether | Enantioselective |
This table is illustrative and based on well-known asymmetric reactions, not on published results for this compound.
The reactivity of the aldehyde group in this compound is influenced by the electronic effects of its substituents. The key feature of this molecule is the presence of a methoxy (B1213986) group (-OCH₃) on the α-carbon (the carbon adjacent to the carbonyl group).
The oxygen atom in the methoxy group possesses lone pairs of electrons and can exert a negative inductive effect (-I effect) due to its high electronegativity. This effect would withdraw electron density from the carbonyl carbon, increasing its electrophilicity and making it more reactive towards nucleophiles. Conversely, the proximity of the lone pairs could lead to through-space interactions or other complex electronic effects that might modulate reactivity in ways not easily predicted without experimental data. The cyclopentyl ring itself provides steric bulk around the reaction center, which can also influence the rate and stereochemical outcome of nucleophilic additions. youtube.com
Alpha-Functionalization and Enolate Chemistry
The aldehyde in this compound lacks an α-hydrogen, as the α-carbon is quaternary, being bonded to the methoxy group, the carbonyl carbon, and two other carbons of the cyclopentane (B165970) ring. The absence of an α-hydrogen means that this molecule cannot form an enolate ion at the α-position under standard basic conditions. wikipedia.org Enolate formation is a prerequisite for a wide range of classical reactions, including the aldol (B89426) reaction and direct α-alkylation. wikipedia.orgmasterorganicchemistry.com
The aldol reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound. masterorganicchemistry.comlibretexts.org Since this compound cannot form an enolate, it cannot act as the nucleophilic component in an aldol reaction.
However, it could potentially act as the electrophilic component (the "acceptor") in a mixed or "crossed" aldol reaction. pressbooks.pub In such a scenario, a different aldehyde or ketone that does possess α-hydrogens would be treated with a base to form an enolate, which would then attack the carbonyl carbon of this compound. This would be an effective strategy to avoid a complex mixture of products, as self-condensation of this compound is impossible. pressbooks.pub
A hypothetical crossed aldol reaction is outlined in the table below.
| Enolate Source (Nucleophile) | Electrophile | Base | Expected Product |
| Acetone | This compound | Sodium Hydroxide | β-Hydroxy ketone |
This table represents a theoretical reaction pathway. No specific examples involving this compound have been reported in the searched literature.
Direct α-alkylation and α-acylation reactions proceed through an enolate intermediate. mdpi.com As established, this compound cannot form an enolate at the α-carbon. Therefore, it cannot undergo direct α-alkylation or α-acylation under typical conditions (e.g., using bases like LDA followed by an alkyl halide). Alternative synthetic strategies would be required to introduce substituents at this position.
Transformations Involving the Methoxy Group
The methoxy group is generally a robust functional group and not a good leaving group. Transformations typically require harsh conditions or conversion into a better leaving group. For instance, cleavage of the methyl ether could potentially be achieved using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃). This would likely convert the methoxy group into a hydroxyl group, yielding an α-hydroxy aldehyde, which may exist in equilibrium with a cyclic hemiacetal form. However, these harsh conditions could also promote other reactions, such as polymerization of the aldehyde. No specific studies detailing such transformations for this compound were found.
Ether Cleavage and Related Deprotection Strategies
Ethers are generally characterized by their high chemical stability, making the cleavage of their C-O bond challenging without specific reagents or harsh conditions. wikipedia.org In the case of this compound, the ether linkage can be cleaved under strong acidic conditions, typically using hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com
The mechanism of this acid-catalyzed cleavage is dependent on the structure of the ether. The first step universally involves the protonation of the ether oxygen by the strong acid, which creates a good leaving group (methanol). masterorganicchemistry.comlibretexts.org The subsequent step can proceed via either an SN1 or SN2 pathway. wikipedia.org Given that the ether is attached to a tertiary carbon atom on the cyclopentane ring, the cleavage is expected to proceed through an SN1 mechanism. libretexts.org This pathway involves the formation of a relatively stable tertiary carbocation intermediate after the departure of methanol (B129727). The halide anion (e.g., I- or Br-) then acts as a nucleophile, attacking the carbocation to form the final product.
Reaction Pathway for Ether Cleavage:
| Step | Description | Intermediate/Product |
| 1. Protonation | The ether oxygen is protonated by a strong acid (HX). | Protonated ether |
| 2. Leaving Group Departure | The C-O bond breaks, and methanol departs as a neutral leaving group. | Tertiary carbocation and Methanol |
| 3. Nucleophilic Attack | A halide ion (X-) attacks the carbocation. | 1-halo-1-formylcyclopentane |
This reaction serves as a deprotection strategy if the methoxy group is used as a protecting group for a tertiary alcohol. The choice of acid is crucial; HI and HBr are effective, while HCl is generally much less reactive. wikipedia.orglibretexts.org
Role of Methoxy Group in Directing Reactions
The methoxy group, along with the aldehyde, significantly influences the reactivity of the molecule. Its role is not related to directing electrophilic aromatic substitution, as the cyclopentane ring is saturated, but rather through inductive and steric effects. libretexts.orgmasterorganicchemistry.com
Inductive Effect: The oxygen atom of the methoxy group is electronegative, exerting an electron-withdrawing inductive effect. This effect can influence the reactivity of the adjacent aldehyde group, potentially making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Steric Hindrance: The methoxy group is sterically bulky. Its presence on the same carbon as the aldehyde group creates a congested environment. This steric hindrance dictates the trajectory of incoming nucleophiles, which will preferentially attack the carbonyl carbon from the less hindered face of the molecule. This has significant implications for the stereochemical outcome of addition reactions.
In reactions involving the cyclopentane ring itself, the methoxy and aldehyde groups would be considered bulky substituents that influence the conformational preferences of the ring and may direct substitution reactions at other positions on the ring, although reactions directly on the saturated ring carbons are generally difficult to achieve without radical conditions.
Cyclopentane Ring Reactivity
The five-membered cyclopentane ring is relatively stable, with less ring strain than cyclopropane (B1198618) or cyclobutane. chemistrysteps.com However, under certain conditions, it can participate in reactions that alter its structure.
Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions provide powerful methods for synthesizing different ring systems. etsu.eduresearchgate.net For this compound, a ring expansion to a cyclohexane (B81311) derivative could be envisioned through a Tiffeneau-Demjanov-type rearrangement. This would require a multi-step sequence:
Conversion of the aldehyde: The aldehyde could be converted to a cyanohydrin, followed by reduction to a β-amino alcohol.
Diazotization: Treatment of the resulting 1-(aminomethyl)cyclopentanol (B1282178) derivative with nitrous acid (HONO) would form a diazonium ion.
Rearrangement: The unstable diazonium ion would decompose, losing N2 gas and generating a primary carbocation. This intermediate can then undergo a 1,2-alkyl shift, where a C-C bond from the ring migrates, leading to the expansion of the five-membered ring to a more stable six-membered ring and forming a cyclohexanone (B45756) derivative. baranlab.org
The driving forces for such a rearrangement are the relief of any residual ring strain and the formation of a more stable carbocation during the process. chemistrysteps.commasterorganicchemistry.com
Ring contraction of a cyclopentane ring is a less common process than expansion and typically requires the formation of specific intermediates, such as those involved in a Favorskii rearrangement from an α-haloketone precursor. researchgate.net Starting from this compound, a direct pathway to ring contraction is not readily apparent without significant functional group manipulation.
Stereochemical Implications of Ring Dynamics
The cyclopentane ring is not planar and exists in dynamic equilibrium between different puckered conformations, most notably the "envelope" and "half-chair" forms. The substituents on the ring influence the energetic preference for these conformations. The bulky methoxy and aldehyde groups at the C1 position will significantly impact this conformational equilibrium.
In any reaction involving either the aldehyde or the ring itself, the stereochemical outcome will be influenced by these dynamics. For instance, in a nucleophilic addition to the aldehyde, the preferred conformation of the cyclopentane ring will determine which face of the carbonyl group is more accessible to the incoming nucleophile. This, combined with the steric bulk of the methoxy group, will lead to a diastereoselective reaction, favoring the formation of one stereoisomer over the other.
Advanced Reaction Mechanism Elucidation
To gain deeper insight into the precise mechanisms of reactions involving this compound, advanced techniques such as kinetic isotope effect studies can be employed.
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.orgsnnu.edu.cn This effect arises from the differences in the zero-point vibrational energies of bonds to different isotopes. princeton.edu
For reactions of this compound, KIE studies could provide crucial mechanistic details:
Aldehyde Reduction: In a reduction of the aldehyde group using a deuterated reducing agent like sodium borodeuteride (NaBD4), a primary KIE would be expected if the C-H (or C-D) bond formation is part of the rate-determining step. Measuring the rates of reaction for NaBH4 versus NaBD4 would reveal the magnitude of the KIE (kH/kD) and confirm the involvement of hydride transfer in the slowest step of the reaction. epfl.ch
Ether Cleavage: A secondary KIE could be used to probe the mechanism of ether cleavage. For example, replacing the hydrogens on the methyl group of the ether with deuterium (B1214612) (i.e., using a -OCD3 group) would result in a small secondary KIE. The magnitude of this effect could help distinguish between a fully developed carbocation (SN1) versus a transition state with significant S-N bond formation (SN2).
Enolate Formation: If the aldehyde were to be deprotonated at the α-carbon (the aldehyde carbon itself, in this case, to form an acyl anion equivalent), replacing the aldehydic hydrogen with deuterium would lead to a large primary KIE if this deprotonation is the rate-determining step.
Table of Potential KIE Studies:
| Reaction Type | Isotopic Substitution | Type of KIE | Mechanistic Insight |
| Aldehyde Reduction | H vs. D in reducing agent | Primary | Confirms hydride transfer in the rate-determining step. |
| Ether Cleavage | H vs. D on methoxy group | Secondary | Probes the nature of the transition state (SN1 vs. SN2 character). |
| Deprotonation | H vs. D at aldehyde carbon | Primary | Determines if C-H bond breaking is the rate-determining step. |
These studies, while complex to perform, offer unambiguous evidence about bond-breaking and bond-forming events in the rate-determining steps of chemical reactions. snnu.edu.cn
Despite a comprehensive search for scholarly articles and research data, no specific studies detailing the Hammett analysis or linear free-energy relationships of this compound were found. The principles of these physical organic chemistry tools are well-established for determining reaction mechanisms and the electronic effects of substituents in aromatic systems. However, their application to the specific aliphatic compound, this compound, does not appear to be documented in the available scientific literature.
Therefore, it is not possible to provide an article with detailed research findings, data tables, or a thorough discussion on the "" with a focus on "Hammett Analysis and Linear Free Energy Relationships" as requested. The absence of such specific data precludes the creation of scientifically accurate content for the stipulated outline.
Derivatization and Complex Molecule Synthesis Utilizing 1 Methoxycyclopentane 1 Carbaldehyde
Scaffold Diversification through Aldehyde Transformations
The aldehyde functional group in 1-methoxycyclopentane-1-carbaldehyde is a versatile handle for a variety of chemical transformations, allowing for the diversification of the cyclopentane (B165970) scaffold. These transformations can introduce new functional groups and stereocenters, paving the way for the synthesis of more complex molecules.
Synthesis of Chiral Alcohols and Amines
The conversion of the aldehyde in this compound to chiral alcohols and amines represents a key strategy for introducing stereochemical complexity. Asymmetric reduction of the aldehyde or reductive amination can lead to the formation of enantiomerically enriched products.
Detailed literature searches did not yield specific examples of the synthesis of chiral alcohols and amines directly from this compound. However, general methodologies for these transformations are well-established in organic synthesis. For instance, the asymmetric reduction of aldehydes to chiral alcohols can be achieved using chiral reducing agents such as those derived from boron or aluminum hydrides in the presence of chiral ligands. nih.govrsc.org Similarly, the synthesis of chiral amines can be accomplished through enzymatic reductive amination or by using chiral auxiliaries. researchgate.netnih.gov Biocatalytic methods, employing enzymes like amine dehydrogenases, have emerged as powerful tools for the synthesis of chiral amines from carbonyl compounds. nih.gov
Formation of Imines, Oximes, and Hydrazones
The reaction of the carbonyl group in this compound with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives leads to the formation of imines, oximes, and hydrazones, respectively. These reactions are fundamental in organic chemistry and serve to introduce nitrogen-containing functionalities into the molecule. libretexts.org
The formation of an imine (also known as a Schiff base) occurs through the acid-catalyzed reaction of the aldehyde with a primary amine, with the elimination of water. libretexts.orgnih.gov The reaction is reversible and the stability of the resulting imine can vary. libretexts.org
Oximes are formed by the condensation of the aldehyde with hydroxylamine. wikipedia.org This reaction is also typically carried out under mildly acidic conditions. numberanalytics.com Oximes are generally more stable than imines. wikipedia.org
Hydrazones are synthesized by reacting the aldehyde with hydrazine or its derivatives (e.g., phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine). ictp.itwikipedia.org The reaction proceeds via a nucleophilic addition-elimination mechanism, similar to imine and oxime formation. libretexts.org
The general scheme for these reactions is presented below:

A general representation of the reaction of an aldehyde with a primary amine (to form an imine), hydroxylamine (to form an oxime), and hydrazine (to form a hydrazone).
Interactive Data Table: General Conditions for Aldehyde Derivatization
| Derivative | Reagent | Typical Conditions | Product |
| Imine | Primary Amine (R-NH₂) | Acid catalyst (e.g., p-TsOH), removal of water | C=N-R |
| Oxime | Hydroxylamine (NH₂OH) | Mildly acidic pH | C=N-OH |
| Hydrazone | Hydrazine (NH₂-NH₂) | Acid or base catalysis | C=N-NH₂ |
Applications as a Building Block in Multi-Step Organic Synthesis
The unique structure of this compound, featuring a quaternary stereocenter with both a methoxy (B1213986) and a formyl group on a cyclopentane ring, makes it a potentially valuable building block in multi-step organic synthesis.
Total Synthesis of Natural Products Analogs
There is no specific information available in the scientific literature detailing the use of this compound in the total synthesis of natural product analogs. The synthesis of natural products and their analogs is a significant area of organic chemistry, often requiring unique and complex starting materials to build intricate molecular architectures. nih.govntu.edu.sgoregonstate.edu
Design and Synthesis of Novel Synthetic Intermediates
While this compound is commercially available, specific examples of its application in the design and synthesis of novel synthetic intermediates are not documented in readily accessible scientific literature. Aldehydes, in general, are highly versatile intermediates that can be converted into a wide array of other functional groups, making them valuable in synthetic organic chemistry. researchgate.netchemrxiv.orgnih.gov
Regioselective and Stereoselective Derivatization Strategies
Specific studies on regioselective and stereoselective derivatization strategies for this compound have not been reported. The presence of the aldehyde allows for potential stereoselective additions to the carbonyl group, which could be influenced by the adjacent quaternary center. The development of such strategies would be crucial for the effective use of this compound in asymmetric synthesis. mdpi.commasterorganicchemistry.com
Lack of Specific Research Data for this compound Applications
Following a comprehensive search for "this compound," it has been determined that there is a significant lack of specific published research literature detailing its application in the derivatization and synthesis of complex molecules, particularly concerning the control of product stereochemistry and the selective functionalization of multi-functional substrates.
The investigation included targeted searches for stereoselective and diastereoselective reactions, the use of chiral auxiliaries with this compound, and its role in the chemoselective and regioselective functionalization of polyfunctional molecules. Despite these efforts, no specific studies, detailed research findings, or data tables relevant to the outlined topics for "this compound" could be retrieved.
General information on the compound is available, but the specific, in-depth research required to generate a thorough and scientifically accurate article on its use in advanced organic synthesis, as per the requested outline, does not appear to be present in the public domain. The search results yielded information on related concepts but did not directly address the role of "this compound" in these contexts. Therefore, the generation of the requested article with the specified level of detail and scientific accuracy is not possible at this time due to the absence of foundational research data.
Spectroscopic and Advanced Analytical Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 1-Methoxycyclopentane-1-carbaldehyde, a full suite of NMR experiments would be necessary for unambiguous structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methoxy (B1213986) protons, and the eight protons of the cyclopentane (B165970) ring.
Aldehyde Proton (-CHO): A singlet is predicted in the downfield region, typically between δ 9.5-10.1 ppm, due to the deshielding effect of the carbonyl group.
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around δ 3.2-3.5 ppm.
Cyclopentane Protons (-CH₂-): The eight protons on the four methylene (B1212753) groups of the cyclopentane ring are diastereotopic and would likely appear as complex multiplets in the aliphatic region, estimated to be between δ 1.5-2.2 ppm. The protons on the carbon adjacent to the quaternary center (C2 and C5) would be expected at a slightly different shift than the protons at C3 and C4.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all seven carbon atoms in the molecule.
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate significantly downfield, likely in the range of δ 195-205 ppm.
Quaternary Carbon (C1): The carbon atom bonded to both the methoxy and aldehyde groups is a quaternary center and is predicted to appear around δ 80-90 ppm.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group should produce a signal in the region of δ 50-60 ppm.
Cyclopentane Carbons (-CH₂-): The four methylene carbons of the cyclopentane ring are expected to have signals in the aliphatic region, typically between δ 20-40 ppm. Due to symmetry, two distinct signals might be observed for the C2/C5 and C3/C4 pairs.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Correlations would be expected between the adjacent methylene protons within the cyclopentane ring, helping to trace the connectivity of the aliphatic chain. No correlation would be seen for the aldehyde and methoxy singlets.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the methoxy and cyclopentane groups to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY could reveal through-space interactions between the methoxy protons and the protons on the cyclopentane ring (specifically at the C2 and C5 positions), which would help in confirming the stereochemistry and preferred conformation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is a predictive table based on typical chemical shift values for similar functional groups and structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| -CHO | ~9.7 (s, 1H) | ~200 | C1, CHO |
| -OCH₃ | ~3.3 (s, 3H) | ~55 | C1 |
| C1 | - | ~85 | - |
| C2, C5 | ~1.9-2.1 (m, 4H) | ~35 | C1, C3/C4 |
| C3, C4 | ~1.6-1.8 (m, 4H) | ~25 | C2/C5 |
The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms. Dynamic NMR studies, conducted over a range of temperatures, could provide insight into the energy barriers associated with this ring-puckering. By tracking changes in the line shapes of the cyclopentane proton signals as the temperature is lowered, it would be possible to determine the rate of conformational interchange and calculate the activation energy for this process. Furthermore, restricted rotation around the C1-CHO bond could potentially be observed and quantified using these methods.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be used to confirm the molecular formula of this compound. The calculated exact mass for the molecular ion [M]⁺ of C₇H₁₂O₂ is 128.08373 Da. nih.gov An HRMS measurement providing a mass value very close to this theoretical value would unequivocally confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (e.g., the molecular ion) to generate a fragmentation spectrum. This spectrum provides valuable information about the molecule's structure. For this compound, several fragmentation pathways can be predicted:
Loss of the aldehyde group (-CHO): A primary fragmentation would likely be the loss of the formyl radical (•CHO, 29 Da), leading to a fragment ion at m/z 99. This corresponds to the 1-methoxycyclopentyl cation.
Loss of the methoxy group (-OCH₃): Cleavage of the C-O bond could result in the loss of a methoxy radical (•OCH₃, 31 Da), producing a fragment at m/z 97.
Alpha-cleavage: The bond between C1 and C2 of the cyclopentane ring could break, followed by rearrangement, which is a common fragmentation pathway for cyclic compounds.
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on a chain, other hydrogen rearrangement processes involving the cyclopentane ring could occur.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound This is a predictive table of plausible fragmentation patterns.
| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 128 | [C₇H₁₂O₂]⁺• | - (Molecular Ion) |
| 99 | [C₆H₁₁O]⁺ | •CHO |
| 97 | [C₆H₉O]⁺ | •OCH₃ |
| 81 | [C₆H₉]⁺ | •CHO and H₂O |
| 69 | [C₅H₉]⁺ | •COOCH₃ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, making these methods excellent for functional group identification.
Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the IR spectrum between 1720-1740 cm⁻¹ characteristic of a saturated aliphatic aldehyde. This would also be a prominent, though weaker, band in the Raman spectrum.
C-H Stretches:
The aldehyde C-H stretch typically shows two weak to medium bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹.
The aliphatic C-H stretches from the cyclopentane and methoxy groups would appear as strong, sharp bands in the region of 2850-3000 cm⁻¹.
C-O Stretch: The C-O stretch of the methoxy ether linkage is expected to produce a strong band in the IR spectrum in the fingerprint region, around 1080-1150 cm⁻¹.
CH₂ Bending: The scissoring vibration of the cyclopentane CH₂ groups should appear around 1450-1470 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon backbone of the cyclopentane ring, which are often weak in the IR spectrum. The combination of both IR and Raman spectra would provide a comprehensive vibrational profile of the molecule.
X-ray Crystallography for Absolute Configuration Determination (if applicable to derivatives)
While "this compound" is a liquid at room temperature and thus not suitable for single-crystal X-ray diffraction, this technique is invaluable for determining the absolute configuration of solid, chiral derivatives. Should the aldehyde be used in a subsequent reaction to create a chiral product, such as a chiral alcohol via reduction or an addition product, crystallization of that derivative would allow for its definitive three-dimensional structural elucidation. researchgate.net
X-ray crystallography provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. mdpi.com For a chiral derivative, this analysis can unambiguously establish the stereochemistry at newly formed chiral centers, which is crucial in asymmetric synthesis research. The technique relies on obtaining a suitable single crystal of the compound, which is then irradiated with X-rays to produce a diffraction pattern that can be mathematically reconstructed into a 3D model of the molecule. mdpi.com
Advanced Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for separating "this compound" from starting materials, byproducts, and solvents, as well as for monitoring the progress of a reaction.
Given its predicted volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of "this compound". In this method, the compound is vaporized and passed through a capillary column where it is separated from other volatile components of a mixture based on its boiling point and interactions with the column's stationary phase. scirp.org
The separated components then enter the mass spectrometer, which provides a mass spectrum for each. This allows for positive identification based on the compound's unique fragmentation pattern and retention time. nih.gov GC-MS is highly sensitive and can be used to assess the purity of the final product, identify trace impurities, and quantify the conversion of starting materials to products in a reaction mixture. nih.govresearchgate.net
| Parameter | Typical Value/Condition |
|---|---|
| Column | Capillary column (e.g., DB-5ms, HP-5) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 50-70 °C, ramp to 250-300 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detector | Quadrupole or Ion Trap Mass Analyzer |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring reactions and purifying products that may not be suitable for GC due to low volatility or thermal instability. For aldehydes, a common approach involves derivatization to enhance detection by UV-Vis or fluorescence detectors. waters.com A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone derivative that absorbs strongly in the UV-visible range (~360 nm). nih.govthaiscience.info
Reversed-phase HPLC, using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, can effectively separate the DNPH derivative of "this compound" from other components in the reaction mixture. waters.com By taking aliquots from the reaction at different time points, derivatizing them, and analyzing by HPLC, one can accurately track the consumption of reactants and the formation of the product. nih.gov
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detector | UV-Vis at 360 nm |
| Injection Volume | 10-20 µL |
Computational and Theoretical Studies on 1 Methoxycyclopentane 1 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsdjournal.orgmdpi.com These methods, particularly Density Functional Theory (DFT), provide insights into the molecular geometry, energy, and the distribution of electrons, which in turn dictate the molecule's reactivity.
Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the molecular structure and spectroscopic properties of organic compounds. beilstein-journals.org For a molecule like 1-methoxycyclopentane-1-carbaldehyde, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms (i.e., its equilibrium geometry). This is achieved by finding the minimum energy structure on the potential energy surface.
The calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) to approximate the solutions to the Schrödinger equation. researchgate.net The output of these calculations provides key geometric parameters. Based on studies of similar substituted cyclopentanes, the cyclopentane (B165970) ring is not planar but adopts a puckered conformation to relieve torsional strain. chempedia.inforsc.org
Illustrative Data Table of Predicted Geometric Parameters for this compound (Based on Analogous Structures):
| Parameter | Predicted Value (Illustrative) | Description |
| C-C (ring) Bond Length | ~1.54 Å | Typical single bond length between sp³ hybridized carbon atoms in a cyclopentane ring. |
| C-O (methoxy) Bond Length | ~1.43 Å | Standard bond length for a single bond between a carbon and an oxygen atom in an ether linkage. |
| C=O (aldehyde) Bond Length | ~1.21 Å | Characteristic double bond length for a carbonyl group in an aldehyde. |
| C-C-C (ring) Bond Angle | ~105° | The internal bond angles of the cyclopentane ring, which deviate from the ideal 109.5° of a planar ring. |
| O-C-C=O Dihedral Angle | Variable | This angle would be crucial in determining the orientation of the aldehyde group relative to the ring. |
Note: The data in this table is illustrative and based on typical values for similar functional groups and structures. Specific DFT calculations would be required to obtain precise values for this compound.
Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is likely to have significant contributions from the lone pair electrons on the oxygen atoms of the methoxy (B1213986) and aldehyde groups. The LUMO is expected to be localized on the π* orbital of the carbonyl group, making the aldehyde carbon a primary site for nucleophilic attack.
Illustrative Data Table of Frontier Molecular Orbital Properties (Hypothetical):
| Property | Predicted Value (Illustrative) | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Indicates the molecule's capacity to act as an electron donor in reactions. |
| LUMO Energy | +1.2 eV | Suggests the molecule's ability to accept electrons, with the carbonyl carbon as an electrophilic center. |
| HOMO-LUMO Gap | 7.7 eV | A relatively large gap would suggest moderate kinetic stability under standard conditions. |
Note: These energy values are hypothetical and serve to illustrate the concepts of HOMO-LUMO analysis.
Reaction Pathway Modeling and Transition State Analysis
Computational methods can be used to model the step-by-step process of a chemical reaction, providing a detailed picture of the reaction mechanism.
By mapping the potential energy surface of a reaction, computational chemists can identify the most likely pathway from reactants to products. This involves locating transition states, which are the highest energy points along the reaction coordinate. For instance, in a nucleophilic addition to the carbonyl group of this compound, calculations could model the approach of the nucleophile, the formation of a tetrahedral intermediate, and any subsequent proton transfer steps. mdpi.com
Illustrative Data Table for a Hypothetical Nucleophilic Addition Reaction:
| Parameter | Predicted Value (Illustrative) | Significance |
| Activation Energy (ΔG‡) | 15-25 kcal/mol | A moderate activation energy would suggest the reaction proceeds at a measurable rate at room temperature. |
| Enthalpy of Reaction (ΔH) | -10 to -20 kcal/mol | A negative value indicates an exothermic reaction. |
| Gibbs Free Energy of Reaction (ΔG) | Negative | A negative value indicates a spontaneous reaction under the given conditions. |
Note: This data is illustrative for a generic nucleophilic addition and would vary depending on the specific nucleophile and reaction conditions.
Conformational Analysis and Molecular Dynamics Simulations
The cyclopentane ring is known for its conformational flexibility. nih.gov Understanding the different possible conformations and their relative energies is crucial for a complete picture of the molecule's behavior.
The two most common non-planar conformations of the cyclopentane ring are the "envelope" and "half-chair" forms. chempedia.info For a substituted cyclopentane like this compound, the substituents will influence the relative stability of these conformations. The methoxy and carbaldehyde groups attached to the same carbon atom will likely prefer positions that minimize steric hindrance with the rest of the ring.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can reveal the preferred conformations and the pathways for interconversion between them.
Illustrative Data Table of Conformational Energies:
| Conformer | Relative Energy (kcal/mol) (Illustrative) | Key Feature |
| Envelope (axial-like CHO) | 0.0 | The aldehyde group is in an axial-like position on the "flap" of the envelope, potentially minimizing steric interactions. |
| Envelope (equatorial-like CHO) | 0.5 - 1.5 | The aldehyde group is in an equatorial-like position. |
| Half-Chair | 0.2 - 1.0 | An alternative low-energy conformation. |
Note: The relative energies are hypothetical and would need to be determined by specific calculations for this compound.
Exploration of Preferred Conformers
A conformational analysis for this compound has not been reported. This type of study is crucial for understanding the three-dimensional shapes the molecule prefers to adopt. By rotating the single bonds, particularly between the cyclopentane ring and the aldehyde group, as well as the methoxy group, computational methods could identify various energy minima on the potential energy surface. The results would typically be presented in a data table listing the relative energies of each stable conformer, their calculated dipole moments, and the Boltzmann population at a given temperature, indicating which shapes are most prevalent. Without such a study, the specific spatial arrangement of the atoms in this compound under standard conditions remains theoretically uncharacterized.
Solvent Effects on Molecular Conformation and Reactivity
The influence of different solvents on the structure and chemical reactivity of this compound is another area lacking research. Solvation models, such as the Polarizable Continuum Model (PCM), are standard tools to simulate how a solvent environment affects a molecule's conformational equilibrium and the energy barriers of its reactions. For instance, polar solvents might stabilize certain conformers over others through dipole-dipole interactions, potentially altering the molecule's reactivity. Research in this area would provide valuable insights into its behavior in various chemical environments, but no such data has been published.
Spectroscopic Property Prediction and Validation
While the prediction of spectroscopic data is a common application of computational chemistry, and experimental spectra may exist in private or proprietary databases, a public comparison for this compound is not available.
Computational NMR and IR Chemical Shift Predictions
No published studies present theoretical predictions for the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra of this compound. Computational methods, like the Gauge-Including Atomic Orbital (GIAO) method for NMR, can predict ¹H and ¹³C chemical shifts. Similarly, vibrational frequency calculations can generate a theoretical IR spectrum, identifying characteristic peaks for its functional groups (e.g., the C=O stretch of the aldehyde). The absence of this research means there are no theoretical spectroscopic data tables to report.
Comparison of Predicted and Experimental Spectroscopic Data
A critical step in computational research is the validation of theoretical models against experimental data. This involves comparing the computationally predicted NMR and IR spectra with those obtained through laboratory measurements. Such a comparison would assess the accuracy of the chosen computational method and level of theory for this specific molecule. As no computational studies have been published, no such validation or comparison for this compound can be presented.
Q & A
Q. How can researchers validate the absence of mutagenic or carcinogenic properties in novel derivatives?
- Methodological Answer : Conduct Ames tests for mutagenicity and in vitro cell viability assays (e.g., MTT on HEK293 cells). Cross-reference with structural analogs (e.g., cyclophosphamide derivatives) to infer toxicity profiles, ensuring compliance with IFRA standards for aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
